Comparative Lipophilicity (XLogP3) of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine vs. Unsubstituted Phenyl Analog
The computed XLogP3 value for 5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine is 1.8 [1], which is substantially higher than the estimated XLogP3 for the unsubstituted 5-phenyl-1,3,4-oxadiazol-2-amine (approximately 0.6–0.9 based on standard logP contribution of two methyl groups, ~+0.5 each) [2]. This increased lipophilicity correlates with enhanced membrane permeability and potentially improved blood-brain barrier penetration, a critical parameter in CNS drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 [1] |
| Comparator Or Baseline | 5-phenyl-1,3,4-oxadiazol-2-amine (unsubstituted): XLogP3 estimated ~0.6–0.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.9–1.2 (approximately 2–3 fold increase in logP) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
For CNS-targeted or cell-permeable probes, higher lipophilicity (within the optimal 1–3 range) is often required for sufficient passive diffusion; the 2,3-dimethyl substitution pushes logP toward a more favorable range compared to the unsubstituted analog.
- [1] PubChem. 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine. Computed Properties (XLogP3). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/20116459 View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Estimation of methyl group logP contribution) View Source
